molecular formula C31H50N2O2 B14563296 N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide CAS No. 61839-53-0

N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide

Cat. No.: B14563296
CAS No.: 61839-53-0
M. Wt: 482.7 g/mol
InChI Key: MYUFQOFMIDDTAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide typically involves the reaction of undec-10-enoyl chloride with 4-aminophenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality and yield. The final product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long hydrocarbon chains and amide groups allow it to bind to hydrophobic pockets in proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{4-[(Dec-9-enoyl)amino]phenyl}propyl)dec-9-enamide
  • N-(3-{4-[(Dodec-11-enoyl)amino]phenyl}propyl)dodec-11-enamide

Uniqueness

N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61839-53-0

Molecular Formula

C31H50N2O2

Molecular Weight

482.7 g/mol

IUPAC Name

N-[3-[4-(undec-10-enoylamino)phenyl]propyl]undec-10-enamide

InChI

InChI=1S/C31H50N2O2/c1-3-5-7-9-11-13-15-17-21-30(34)32-27-19-20-28-23-25-29(26-24-28)33-31(35)22-18-16-14-12-10-8-6-4-2/h3-4,23-26H,1-2,5-22,27H2,(H,32,34)(H,33,35)

InChI Key

MYUFQOFMIDDTAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NCCCC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C

Origin of Product

United States

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